5-Ethoxyquinoline-8-sulfonyl chloride

Melting Point Physical Characterization Purification

5-Ethoxyquinoline-8-sulfonyl chloride is the key intermediate for MCT4 inhibitor 18n with validated in vivo efficacy. Unlike generic quinoline-8-sulfonyl chloride, the 5-ethoxy group modifies electronic density, raising the melting point to 146–148°C for improved yield consistency in parallel synthesis. Cited in 9 patents, it occupies a less crowded chemical space for novel sulfonamide IP. 95% purity, ready for direct downstream transformations.

Molecular Formula C11H10ClNO3S
Molecular Weight 271.72
CAS No. 1601877-87-5
Cat. No. B2548187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxyquinoline-8-sulfonyl chloride
CAS1601877-87-5
Molecular FormulaC11H10ClNO3S
Molecular Weight271.72
Structural Identifiers
SMILESCCOC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C11H10ClNO3S/c1-2-16-9-5-6-10(17(12,14)15)11-8(9)4-3-7-13-11/h3-7H,2H2,1H3
InChIKeyPHTVQIDPLVHETJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethoxyquinoline-8-sulfonyl chloride (CAS 1601877-87-5): A Differentiated Sulfonyl Chloride Intermediate for Targeted Synthesis


5-Ethoxyquinoline-8-sulfonyl chloride (CAS 1601877-87-5) is a quinoline-based sulfonyl chloride characterized by a 5-ethoxy substitution on the quinoline core and a reactive sulfonyl chloride at the 8-position . With a molecular formula of C₁₁H₁₀ClNO₃S and molecular weight of 271.72 g/mol, this compound exhibits distinct physicochemical properties including a melting point of 146–148°C and an InChIKey of PHTVQIDPLVHETJ-UHFFFAOYSA-N . It is classified as Skin Corrosive 1B (H314) according to ECHA CLP notification [1]. The compound serves as a key intermediate in medicinal chemistry, particularly for constructing sulfonamide derivatives, and has been cited in 9 patents as of 2024, underscoring its relevance in proprietary synthetic methodologies [2].

Why 5-Ethoxyquinoline-8-sulfonyl chloride Cannot Be Replaced by Generic Quinoline-8-sulfonyl Chloride Analogs


Sulfonyl chloride intermediates are frequently treated as interchangeable building blocks in organic synthesis, yet substitution of the 5-ethoxyquinoline-8-sulfonyl chloride scaffold with unsubstituted quinoline-8-sulfonyl chloride or alternative 5-substituted analogs introduces measurable deviations in critical physicochemical and reactivity parameters [1]. The presence of the 5-ethoxy group modifies the electronic density of the quinoline ring, directly impacting both the melting point and the electrophilic character of the sulfonyl chloride moiety [2]. These differences translate into altered purification behavior, reaction kinetics, and ultimately, the success rate in constructing bioactive sulfonamides with the required in vivo profile. Consequently, direct substitution without re-optimization of reaction conditions and downstream assays is not scientifically defensible and poses procurement risk [3].

Quantitative Differentiation of 5-Ethoxyquinoline-8-sulfonyl chloride: Evidence-Based Selection Criteria


Melting Point Elevation Enables Differentiated Purification and Handling Protocols

The melting point of 5-ethoxyquinoline-8-sulfonyl chloride is 146–148°C, which is significantly higher than the 126–129°C range reported for the unsubstituted analog quinoline-8-sulfonyl chloride . This 20°C elevation in melting point directly impacts the compound's behavior during recrystallization and storage stability, offering a tangible advantage in purification workflows where higher melting solids are less prone to oiling out or sublimation .

Melting Point Physical Characterization Purification

Proprietary Synthetic Utility Evidenced by Patent Citation Count

According to PubChemLite, 5-ethoxyquinoline-8-sulfonyl chloride is explicitly cited in 9 patents as of 2024, whereas the unsubstituted quinoline-8-sulfonyl chloride (CAS 18704-37-5) has a broader but less targeted patent footprint [1]. The higher patent-to-literature ratio for the ethoxy analog indicates that its utility is concentrated in applied, proprietary synthetic routes rather than purely academic exploration, suggesting a more focused industrial or medicinal chemistry value proposition [2].

Patent Analysis Medicinal Chemistry Intellectual Property

Validated as a Key Intermediate for a Selective MCT4 Chemical Probe with In Vivo Activity

In a 2021 Journal of Medicinal Chemistry study, 5-ethoxyquinoline-8-sulfonyl chloride was utilized to synthesize 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid (compound 18n), a highly selective MCT4 inhibitor [1]. This compound demonstrated target engagement by fluorescence cross-correlation spectroscopy, inhibited lactate efflux in vitro, and modulated tumor pH in a mouse xenograft model, confirming that the 5-ethoxyquinoline sulfonamide scaffold is essential for achieving the required selectivity and in vivo usability [2]. In contrast, unsubstituted quinoline sulfonamides typically lack this level of transporter subtype selectivity [3].

MCT4 Inhibition Cancer Metabolism Chemical Probe

Strategic Application Scenarios for 5-Ethoxyquinoline-8-sulfonyl chloride in Translational Research and Process Chemistry


Medicinal Chemistry: MCT4-Targeted Cancer Metabolism Probe Development

For research groups focused on tumor metabolism and pH regulation, 5-ethoxyquinoline-8-sulfonyl chloride provides a direct entry point to the 5-ethoxyquinoline-8-sulfonamide pharmacophore that was validated in the selective MCT4 inhibitor 18n. The compound's use in this context is supported by published in vivo efficacy data, making it a higher-confidence starting material for analog generation compared to uncharacterized or generic quinoline sulfonyl chlorides [1].

Process R&D: Synthesis of High-Melting, Stable Sulfonamide Intermediates

The elevated melting point (146–148°C) relative to the parent quinoline-8-sulfonyl chloride (126–129°C) makes 5-ethoxyquinoline-8-sulfonyl chloride a preferred intermediate in large-scale or automated parallel synthesis. The higher melting point reduces losses during filtration and drying, improving yield consistency and simplifying automation. Additionally, the 95% purity specification is suitable for most downstream transformations without the need for immediate repurification .

Intellectual Property-Driven Synthesis: Building Patent-Relevant Compound Libraries

With 9 patents citing this specific compound, 5-ethoxyquinoline-8-sulfonyl chloride is a strategic procurement choice for institutions aiming to generate novel sulfonamide libraries with distinct intellectual property positions. Its unique substitution pattern (5-ethoxy, 8-sulfonyl chloride) creates a chemical space that is less crowded than unsubstituted quinoline sulfonyl chlorides, offering a higher probability of novelty in patent filings [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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